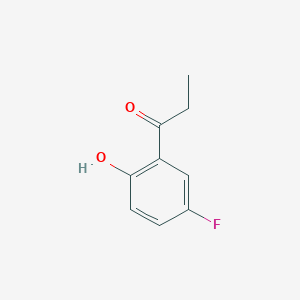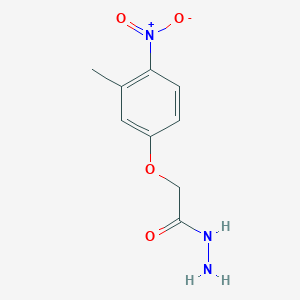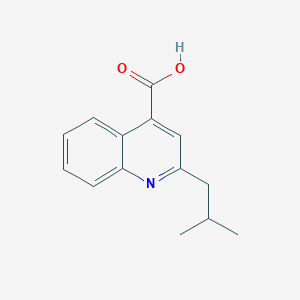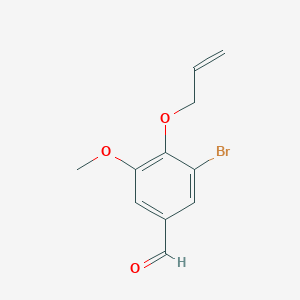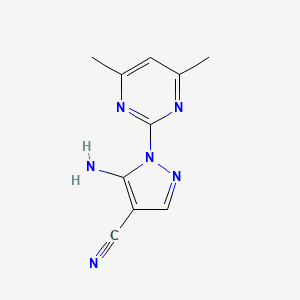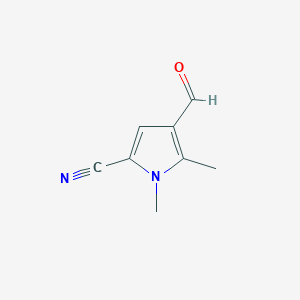
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position, two methyl groups (-CH3) at the 1- and 5-positions, and a nitrile group (-CN) at the 2-position of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphorus oxychloride (POCl3). The nitrile group can be introduced by reacting the intermediate with cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like (KMnO4) or (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as (LiAlH4) or (H2) in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile
- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylate
- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine
Uniqueness
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
4-formyl-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZIGRRQXKNNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368363 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565191-91-5 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
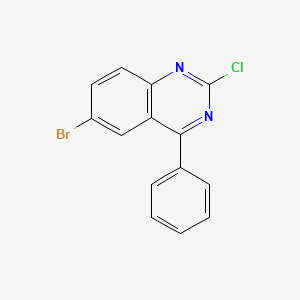


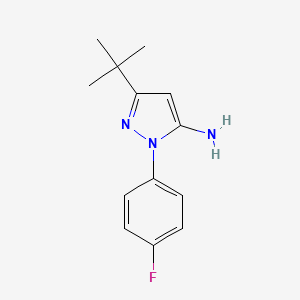
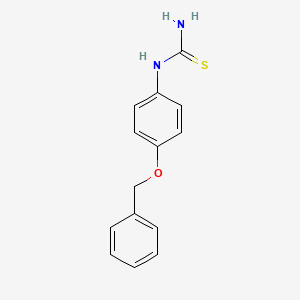

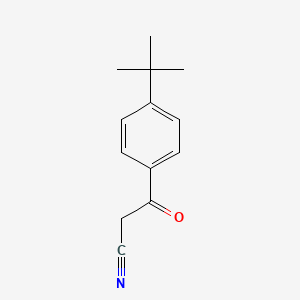
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1271027.png)
